molecular formula C12H12BrN3S B2996586 3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline CAS No. 139047-57-7

3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline

Cat. No.: B2996586
CAS No.: 139047-57-7
M. Wt: 310.21
InChI Key: ZYZCMNNWRUIHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline is a useful research compound. Its molecular formula is C12H12BrN3S and its molecular weight is 310.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline (CAS: 139047-57-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₂H₁₂BrN₃S
  • Molecular Weight : 310.21 g/mol
  • Predicted Boiling Point : 448.4 ± 37.0 °C
  • Density : 1.66 ± 0.1 g/cm³

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit a broad spectrum of antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli0.21 μg/mL
Pseudomonas aeruginosa0.25 μg/mL

These findings suggest that the compound may serve as a promising lead for the development of new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it demonstrated significant cytotoxic effects against several cancer cell lines.

Cell Line IC₅₀ (μM)
HCC827 (lung cancer)6.26 ± 0.33
NCI-H358 (lung cancer)6.48 ± 0.11

In comparative studies, the compound exhibited higher potency in two-dimensional cell cultures than in three-dimensional formats, indicating its potential for further development in cancer therapeutics .

3. Anti-inflammatory Activity

Quinazoline derivatives have also been recognized for their anti-inflammatory properties. The compound was tested in animal models and showed significant reduction in inflammation markers compared to control groups.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds within the quinazoline family:

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and screened for anti-inflammatory and analgesic activities, with some exhibiting superior effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Cytotoxicity Assessment : In vitro assays demonstrated that modifications to the quinazoline structure could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .

Properties

IUPAC Name

3-(bromomethyl)-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3S/c1-17-12-15-10-5-3-2-4-9(10)11-14-7-8(6-13)16(11)12/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCMNNWRUIHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NCC(N31)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.